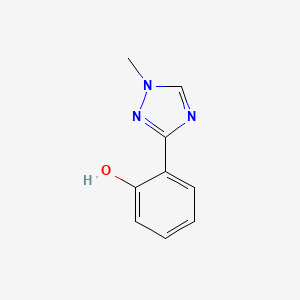
2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol: is a chemical compound that features a phenol group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation to yield 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.
Reaction with Halogenated Methanol: Another method involves reacting triazole with halogenated methanol to obtain the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the triazole ring.
Substitution: The phenol group can participate in substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol exerts its effects involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is similar in structure but contains a methoxy group instead of a phenol group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another similar compound with a pyridine ring instead of a phenol group.
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its phenol group provides additional reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-4-2-3-5-8(7)13/h2-6,13H,1H3 |
InChI Key |
IQTZDZSIIGLKJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















